molecular formula C20H22N4O2 B11034880 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde

4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11034880
M. Wt: 350.4 g/mol
InChI Key: FSWLDJRHFVIPIX-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with a molecular formula of C20H22N4O2. This compound features a quinazoline core, a piperazine ring, and an aldehyde functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions

    Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Aldehyde Group Addition: The final step involves the formylation of the piperazine ring, typically using reagents like Vilsmeier-Haack or Duff reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylic acid.

    Reduction: 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, it is used in the development of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The quinazoline core can inhibit certain kinases, while the piperazine ring enhances binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-methanol
  • 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylic acid
  • 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-amine

Uniqueness

What sets 4-(4-Methyl-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde apart is its aldehyde functional group, which provides unique reactivity and allows for the formation of covalent bonds with biological targets. This makes it particularly useful in the design of covalent inhibitors and probes for biochemical studies.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(4-methyl-5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C20H22N4O2/c1-14-19-17(11-16(12-18(19)26)15-5-3-2-4-6-15)22-20(21-14)24-9-7-23(13-25)8-10-24/h2-6,13,16H,7-12H2,1H3

InChI Key

FSWLDJRHFVIPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC=CC=C4

Origin of Product

United States

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